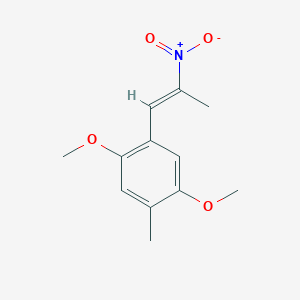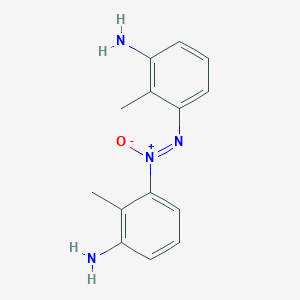
Yoduro de 2-clorofenilcinc
Descripción general
Descripción
2-Chlorophenylzinc iodide is an organozinc compound with the chemical formula ClC₆H₄ZnI. It is a colorless to pale yellow solid, soluble in non-polar solvents such as benzene and carbon disulfide . This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds .
Aplicaciones Científicas De Investigación
2-Chlorophenylzinc iodide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Chlorophenylzinc iodide is an organozinc compound . Its primary targets are organic halides . These organic halides are used in various chemical reactions, and their interaction with 2-Chlorophenylzinc iodide can lead to the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets (organic halides) in a process known as the Negishi cross-coupling reaction . This reaction is catalyzed by nickel or palladium catalysts . The result of this interaction is the construction of carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chlorophenylzinc iodide is the Negishi cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the synthesis of arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Result of Action
The primary result of 2-Chlorophenylzinc iodide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including arylmethanes . Additionally, it can be utilized as a reactant to prepare dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction .
Action Environment
The action, efficacy, and stability of 2-Chlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is sensitive to air and light . Therefore, it should be stored in a dry, cool place away from light . Furthermore, the presence of nickel or palladium catalysts is crucial for the Negishi cross-coupling reaction .
Análisis Bioquímico
Biochemical Properties
2-Chlorophenylzinc iodide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with organic halides in the presence of nickel or palladium catalysts . The nature of these interactions involves the transfer of the phenyl group from the organozinc compound to the organic halide, facilitating the formation of new carbon-carbon bonds.
Molecular Mechanism
The molecular mechanism of 2-Chlorophenylzinc iodide primarily involves its role in Negishi cross-coupling reactions. In these reactions, 2-Chlorophenylzinc iodide acts as a nucleophile, attacking the organic halide in the presence of a nickel or palladium catalyst . This leads to the formation of a new carbon-carbon bond and the release of zinc iodide.
Metabolic Pathways
Organozinc compounds are typically involved in various organic reactions, including Negishi cross-coupling reactions . These reactions can be considered part of the compound’s metabolic pathway.
Métodos De Preparación
2-Chlorophenylzinc iodide can be synthesized through the reaction of zinc with 2-chlorophenyl iodide in a suitable solvent . The reaction typically involves the use of tetrahydrofuran (THF) as the solvent, and the process is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
Zn+ClC6H4I→ClC6H4ZnI
In industrial settings, the production of 2-Chlorophenylzinc iodide may involve more sophisticated equipment and techniques to ensure high purity and yield. The reaction conditions, such as temperature and reaction time, are optimized to achieve the best results.
Análisis De Reacciones Químicas
2-Chlorophenylzinc iodide is known for its reactivity in various organic transformations. Some of the key reactions it undergoes include:
Negishi Cross-Coupling Reaction: This reaction involves the coupling of 2-Chlorophenylzinc iodide with organic halides using nickel or palladium catalysts to form carbon-carbon bonds.
Rhodium-Catalyzed Cross-Coupling: It reacts with methyl halides to form arylmethanes.
Oxidative Homocoupling: In the presence of palladium catalysts and oxidants like N-chlorosuccinimide (NCS) or oxygen, it forms dichloro biphenyl.
Common reagents used in these reactions include nickel, palladium, rhodium catalysts, and various organic halides. The major products formed from these reactions are arylmethanes, (2-chlorobenzyl)trimethylsilane, and dichloro biphenyl .
Comparación Con Compuestos Similares
2-Chlorophenylzinc iodide can be compared with other organozinc compounds such as:
- Phenylzinc iodide
- 2,5-Dichlorophenylzinc iodide
- 4-Chlorophenylzinc iodide
- 2-Fluorophenylzinc iodide
These compounds share similar reactivity patterns in cross-coupling reactions but differ in their substituents on the phenyl ring, which can influence their reactivity and the types of products formed . The uniqueness of 2-Chlorophenylzinc iodide lies in its specific reactivity due to the presence of the chlorine atom, which can affect the electronic properties of the compound and its behavior in reactions .
Propiedades
IUPAC Name |
chlorobenzene;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCIUUTIPRDJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







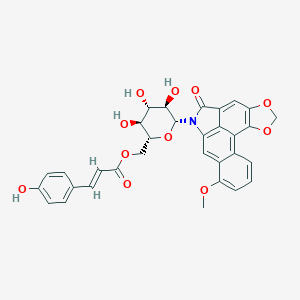

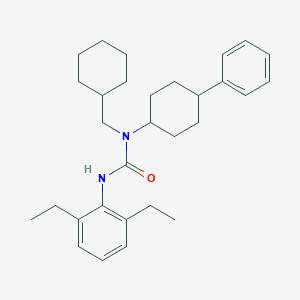
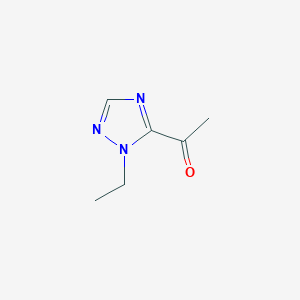
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)

